(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 501015-24-3
VCID: VC2330868
InChI: InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C14H18N2O6
Molecular Weight: 310.3 g/mol

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid

CAS No.: 501015-24-3

Cat. No.: VC2330868

Molecular Formula: C14H18N2O6

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid - 501015-24-3

Specification

CAS No. 501015-24-3
Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
IUPAC Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Standard InChI Key VSSDZTCJXHBUGF-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid features a central propanoic acid backbone with a Boc-protected amino group and a 3-nitrophenyl substituent at the stereogenic center. The compound has been cataloged in various chemical databases and possesses specific physical and chemical characteristics that make it valuable in synthetic applications.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number501015-24-3
Molecular FormulaC₁₄H₁₈N₂O₆
Molecular Weight310.3 g/mol
StereochemistryR configuration at C-3
Functional GroupsCarboxylic acid, Boc-protected amine, nitro group
AppearanceTypically a solid at room temperature
PurityCommercial samples typically ≥97%

The R-configuration at the C-3 position is a critical feature of this compound, distinguishing it from its enantiomer and contributing to its utility in asymmetric synthesis. The presence of the tert-butoxycarbonyl protecting group on the amine provides stability while allowing for selective reactions at other functional groups within the molecule.

Structural Features

The structure of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid incorporates several key functional groups that contribute to its chemical behavior:

  • The Boc (tert-butoxycarbonyl) protecting group: This carbamate-based protecting group stabilizes the amine functionality, preventing it from participating in unwanted reactions while allowing for selective chemistry at other positions.

  • The 3-nitrophenyl group: This aromatic substituent with a nitro group at the meta position contributes to the compound's reactivity profile and can undergo various transformations.

  • The propanoic acid backbone: The carboxylic acid moiety provides a versatile handle for further functionalization.

  • The stereogenic center: The defined R configuration at C-3 is crucial for applications requiring stereochemical control.

Alternative Nomenclature

Due to its complex structure, this compound is known by several alternative names in the scientific literature and commercial catalogs:

Alternative Name
Boc-D-b-Phe(3-NO2)-OH
(R)-N-BOC-3-NITRO-BETA-PHENYLALANINE
N-β-(t-Butoxycarbonyl)-3-nitro-L-β-homophenylglycine
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
(Tert-Butoxy)Carbonyl (R)-3-Amino-3-(3-nitro-phenyl)propionic acid
Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitro-, (βR)-
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid

This variety of nomenclature reflects different naming conventions and structural emphasis, but all refer to the same chemical entity.

Synthesis Methods

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid can be approached through several methodologies, drawing from established procedures for similar β-amino acids.

General Synthetic Approaches for N-Boc-Protected β-Amino Acids

Recent advances in the synthesis of N-Boc-protected amino acids have established efficient routes to these compounds. A straightforward two-step protocol has been developed that can convert linear or α-branched carboxylic acids into non-racemic N-Boc-protected α-monosubstituted or α,α-disubstituted α-amino acids . While this approach focuses primarily on α-amino acids, the principles can be adapted for β-amino acid synthesis.

The first step typically involves coupling the carboxylic acid with tert-butyl aminocarbonate (BocNHOH) to generate an azanyl ester (acyloxycarbamate). In the second step, this intermediate undergoes a stereocontrolled iron-catalyzed 1,3-nitrogen migration to generate the N-Boc-protected non-racemic amino acid .

Chemical Reactivity and Transformations

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid can undergo several chemical transformations based on its functional groups:

Reactions of the Boc Protecting Group

The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This deprotection exposes the free amine, which can then participate in further transformations, such as amide coupling reactions .

Studies on similar Boc-protected amino acids have shown that the Boc group provides excellent stability in solution. For instance, Fmoc-Arg(Boc)₂-OH exhibits remarkable stability in both DMF and NBP solvents, even at elevated temperatures (45°C) in the presence of coupling reagents like OxymaPure .

Transformations of the Nitrophenyl Group

The nitro group on the phenyl ring can undergo various transformations:

  • Reduction to an amine group using catalytic hydrogenation (H₂, Pd/C) or chemical reducing agents

  • Conversion to other functional groups through nucleophilic aromatic substitution reactions

  • Participation in coupling reactions as an electron-withdrawing activating group

Carboxylic Acid Modifications

The carboxylic acid moiety can be:

  • Converted to esters through esterification reactions

  • Transformed into amides via coupling with amines

  • Reduced to alcohols or aldehydes with appropriate reducing agents

  • Used in peptide coupling reactions to extend the molecular structure

Applications in Organic Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid serves as a valuable building block in organic synthesis due to its defined stereochemistry and multifunctional nature.

As a Building Block in Peptide Synthesis

N-Boc-protected amino acids have achieved a leading role as protective groups for the amino moiety in peptide synthesis . The compound under discussion, as a β-amino acid derivative, can be incorporated into peptides to create β-peptides or mixed α/β-peptides with unique structural and biological properties.

The Boc protecting group strategy in peptide synthesis offers advantages such as:

  • Orthogonality with other protecting groups

  • Stability under basic conditions

  • Clean deprotection under acidic conditions

  • Minimal racemization during coupling steps

In Asymmetric Synthesis

The defined stereochemistry at the C-3 position makes (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid valuable in asymmetric synthesis as:

  • A chiral auxiliary for controlling stereochemistry in subsequent reactions

  • A building block for the synthesis of more complex chiral molecules

  • A substrate for studying stereoselectivity in various transformations

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, it is valuable to compare it with structurally related compounds.

Comparison with 3-(3-Nitrophenyl)propionic acid

3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9) lacks the Boc-protected amino group at the C-3 position. This simpler compound has the molecular formula C₉H₉NO₄ and serves as a potential precursor in the synthesis of our target compound .

The primary differences include:

  • Absence of the stereogenic center

  • No Boc-protected amino group

  • Simpler reactivity profile

  • Different applications in synthesis

Comparison with (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid (CAS: 500788-96-5) is structurally similar to our target compound but contains a pyridine ring instead of a nitrophenyl group . This substitution significantly alters the electronic properties and reactivity of the compound:

Property(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid
Molecular FormulaC₁₄H₁₈N₂O₆C₁₃H₁₈N₂O₄
Molecular Weight310.3 g/mol266.29 g/mol
Aromatic Group3-Nitrophenyl3-Pyridyl
Electronic PropertiesElectron-withdrawing nitro groupBasic nitrogen in pyridine ring
Potential ApplicationsDiverse transformations of nitro groupMetal coordination through pyridine nitrogen

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